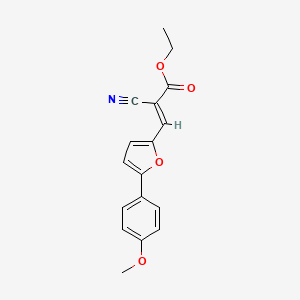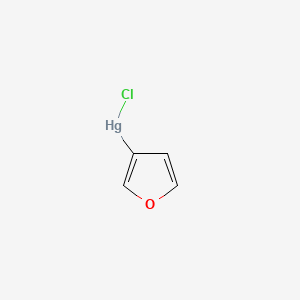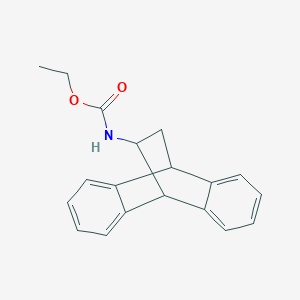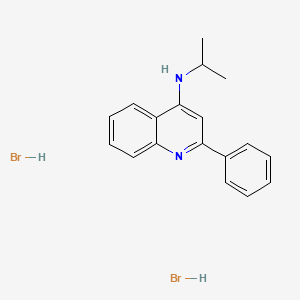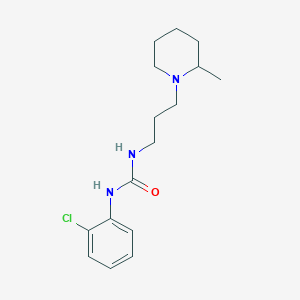
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methylpiperidino group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea typically involves the reaction of 2-chloroaniline with 3-(2-methylpiperidino)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a potential therapeutic agent.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular targets.
Industry: The compound may be used as an intermediate in the synthesis of other chemical compounds with industrial applications.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)thiourea: This compound has a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-(2-Chlorophenyl)-3-(3-(2-methylpiperidino)propyl)carbamate: This compound has a carbamate group, which may also lead to distinct properties compared to the urea derivative.
特性
CAS番号 |
197502-57-1 |
|---|---|
分子式 |
C16H24ClN3O |
分子量 |
309.83 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H24ClN3O/c1-13-7-4-5-11-20(13)12-6-10-18-16(21)19-15-9-3-2-8-14(15)17/h2-3,8-9,13H,4-7,10-12H2,1H3,(H2,18,19,21) |
InChIキー |
KMAYEKNQNBATSW-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCNC(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


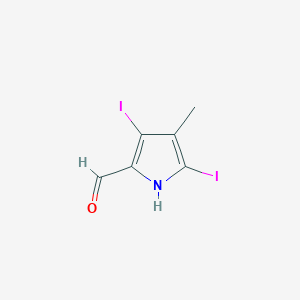
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
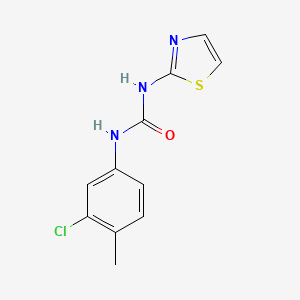
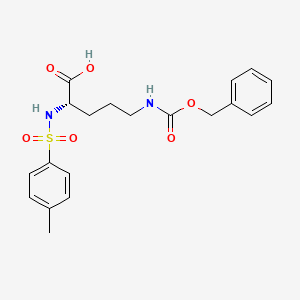
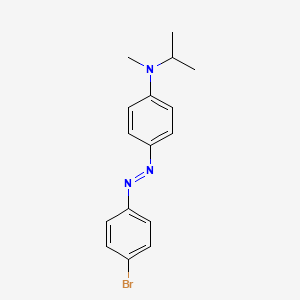

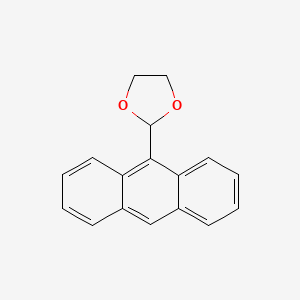
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
